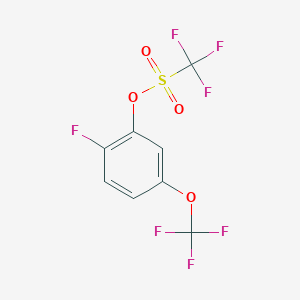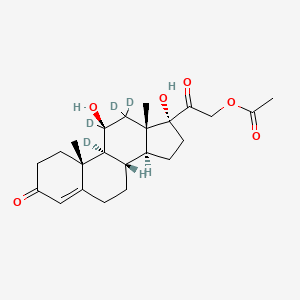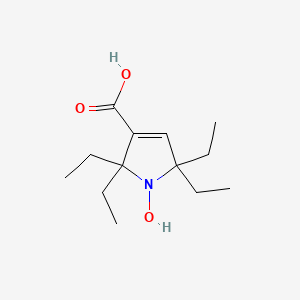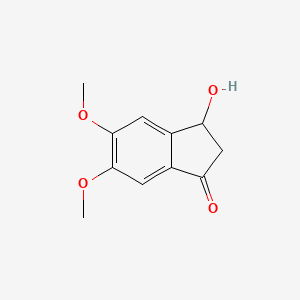
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol is an organochlorine compound that belongs to the family of trichlorophenols These compounds are characterized by the presence of three chlorine atoms covalently bonded to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol can be synthesized through the electrophilic halogenation of phenol with chlorineThe reaction conditions typically include the use of chlorine gas and a suitable solvent, such as benzene or ethanol, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures the selective chlorination of the phenol ring .
化学反应分析
Types of Reactions
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in dechlorinated phenols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated phenols, quinones, and substituted phenols.
科学研究应用
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research in biology focuses on the compound’s effects on biological systems, including its potential as an antimicrobial agent.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of infections and diseases caused by microorganisms.
作用机制
The mechanism by which 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol exerts its effects involves the interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its antimicrobial properties are attributed to its ability to inhibit the growth and reproduction of microorganisms by targeting essential cellular components .
相似化合物的比较
Similar Compounds
- 2,3,4-Trichlorophenol
- 2,3,5-Trichlorophenol
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
- 3,4,5-Trichlorophenol
Uniqueness
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol is unique due to its specific arrangement of chlorine atoms on the phenol ring. This arrangement imparts distinct chemical properties and reactivity compared to other trichlorophenols.
属性
CAS 编号 |
170946-11-9 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2,3,6-trichloro-5-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H |
InChI 键 |
JROZAXVKMMXVBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



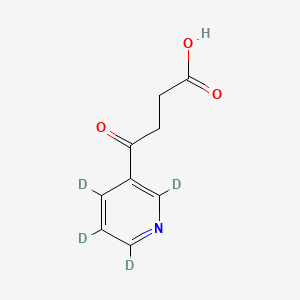
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

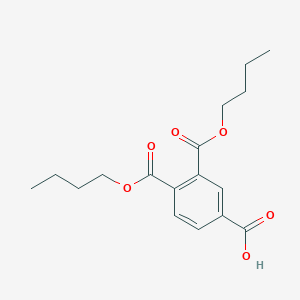
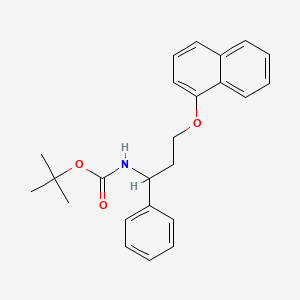
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)
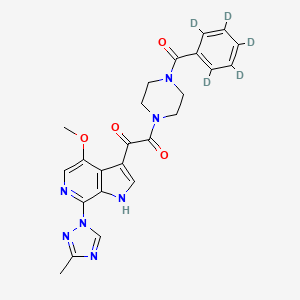

![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)
